![molecular formula C22H14Br2N2O5 B335773 6-BROMO-N'-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE](/img/structure/B335773.png)
6-BROMO-N'-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines brominated naphthalene and chromene moieties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting with the preparation of the core chromene structure. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. Subsequent bromination of the chromene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The naphthalene moiety is introduced through a nucleophilic substitution reaction, where 1-bromo-2-naphthol reacts with an appropriate acylating agent to form the naphthyl ether. The final step involves the coupling of the brominated chromene and naphthyl ether intermediates using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
6-bromo-N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-bromo-N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene and chromene moieties may contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-2-naphthyl β-D-glucopyranoside: A substrate for β-glycosidases, used in enzymatic assays.
Methyl 6-bromo-2-naphthoate: Used in organic synthesis and as an intermediate for the preparation of other compounds.
Uniqueness
6-bromo-N’-{[(1-bromo-2-naphthyl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide is unique due to its combination of brominated naphthalene and chromene moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H14Br2N2O5 |
|---|---|
Poids moléculaire |
546.2 g/mol |
Nom IUPAC |
6-bromo-N//'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C22H14Br2N2O5/c23-14-6-8-17-13(9-14)10-16(22(29)31-17)21(28)26-25-19(27)11-30-18-7-5-12-3-1-2-4-15(12)20(18)24/h1-10H,11H2,(H,25,27)(H,26,28) |
Clé InChI |
MYIXUHLZRMGNBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,4-dinitrobenzamide](/img/structure/B335691.png)
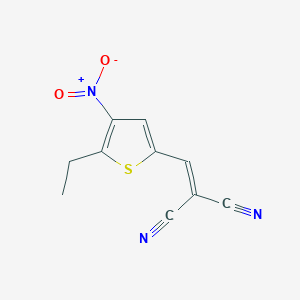
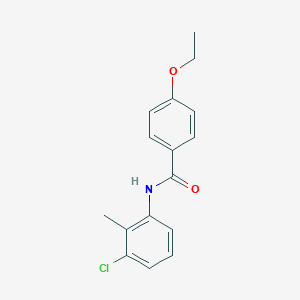
![N-[3-(dimethylamino)propyl]-4-ethoxybenzamide](/img/structure/B335700.png)
![6-bromo-N'-[(2-methoxyphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B335703.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B335704.png)
![2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{7-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B335705.png)
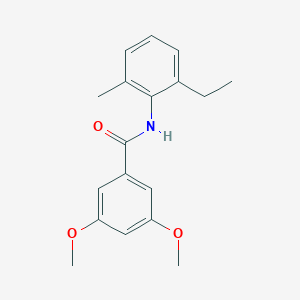
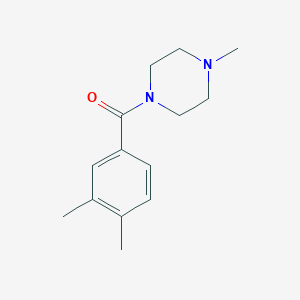
![3-[(2E)-3-(3-bromophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B335708.png)
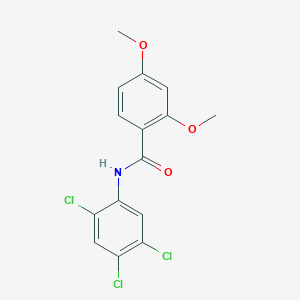
![N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B335712.png)
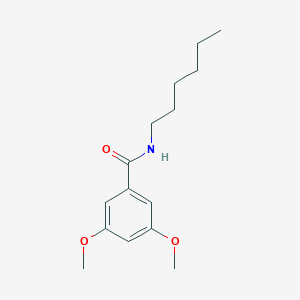
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B335716.png)
